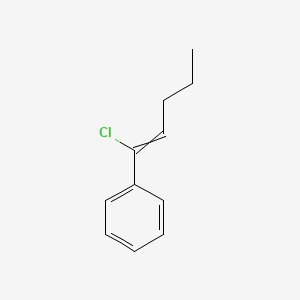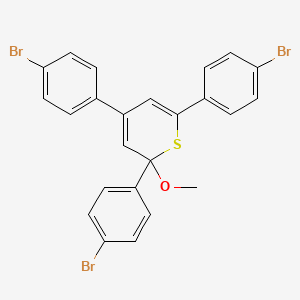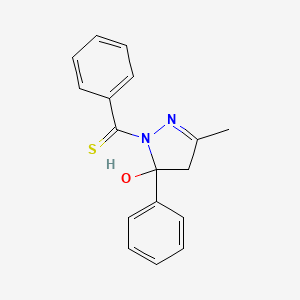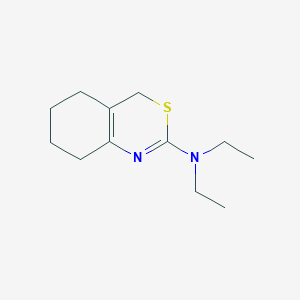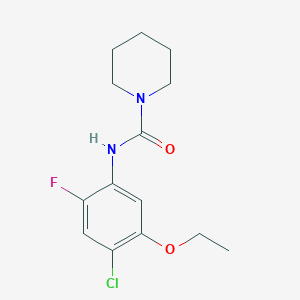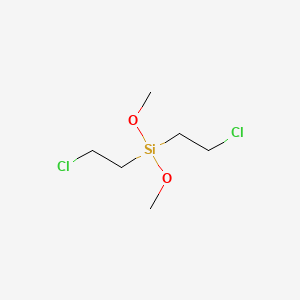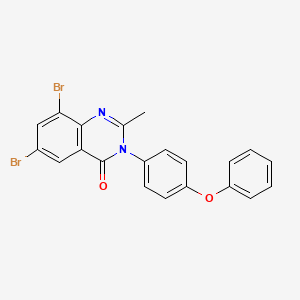
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of a quinazolinone precursor.
Methylation: Addition of a methyl group at the 2 position.
Phenoxyphenyl Substitution: Introduction of a 4-phenoxyphenyl group at the 3 position through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of bromine atoms to hydrogen or other substituents.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions could produce various functionalized quinazolinones.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential development of new pharmaceuticals targeting specific diseases.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dibromo-2-methylquinazolin-4(3H)-one: Lacks the 4-phenoxyphenyl group.
2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one: Lacks the bromine atoms at positions 6 and 8.
6,8-Dibromoquinazolin-4(3H)-one: Lacks both the methyl and 4-phenoxyphenyl groups.
Uniqueness
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is unique due to the combination of bromine, methyl, and phenoxyphenyl substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
88538-97-0 |
|---|---|
Formule moléculaire |
C21H14Br2N2O2 |
Poids moléculaire |
486.2 g/mol |
Nom IUPAC |
6,8-dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H14Br2N2O2/c1-13-24-20-18(11-14(22)12-19(20)23)21(26)25(13)15-7-9-17(10-8-15)27-16-5-3-2-4-6-16/h2-12H,1H3 |
Clé InChI |
LGPZDIHPKSJDRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


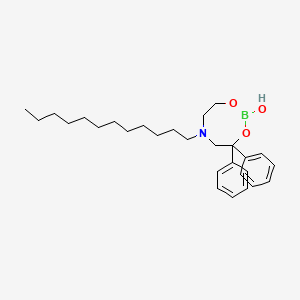
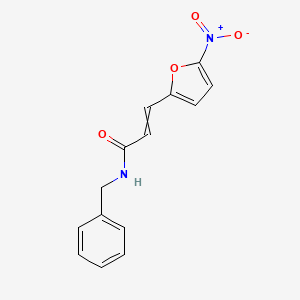
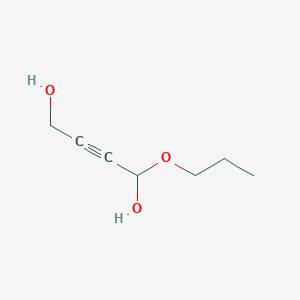

![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
